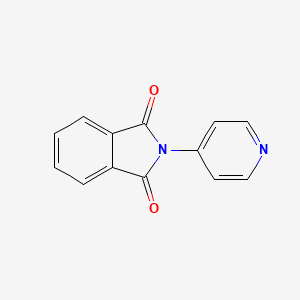
2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione, also known as SU5416, is a small molecule inhibitor that has been widely used in scientific research due to its potential therapeutic applications. It was first synthesized by Sugen Inc. in 1998 and has since been extensively studied for its mechanism of action and biochemical effects.
Mecanismo De Acción
2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione functions as a selective inhibitor of VEGFR-2, which is a key mediator of angiogenesis. It binds to the ATP-binding site of the receptor and prevents the activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This results in the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately leading to the suppression of angiogenesis.
Biochemical and Physiological Effects:
In addition to its anti-angiogenic effects, 2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the activity of other receptor tyrosine kinases, such as platelet-derived growth factor receptor (PDGFR) and stem cell factor receptor (c-Kit), which are involved in tumor growth and metastasis. 2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione is its specificity for VEGFR-2, which allows for targeted inhibition of angiogenesis without affecting normal physiological processes. It is also relatively easy to synthesize and can be obtained in large quantities for use in in vitro and in vivo experiments. However, one limitation of 2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione is its short half-life, which can limit its effectiveness in vivo. It also has low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective inhibitors of VEGFR-2 that can overcome the limitations of 2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione. Another direction is the investigation of the combination of 2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione with other anti-cancer drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to explore the potential applications of 2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione in other diseases, such as pulmonary fibrosis and chronic kidney disease.
Métodos De Síntesis
The synthesis of 2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione involves the condensation of 2-aminopyridine with phthalic anhydride in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain the final compound. The synthesis of 2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione is relatively straightforward and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, pulmonary hypertension, and diabetic retinopathy. It has been shown to inhibit the activity of vascular endothelial growth factor receptor (VEGFR), which plays a critical role in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR, 2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione can prevent the growth and spread of cancer cells and reduce the risk of metastasis.
Propiedades
IUPAC Name |
2-pyridin-4-ylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-12-10-3-1-2-4-11(10)13(17)15(12)9-5-7-14-8-6-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVJOORLCCEGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Pyridyl) Phthalimide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17-(4-fluorophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5209468.png)
amino]carbonyl}benzoate](/img/structure/B5209477.png)
![4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-phenylbenzenesulfonamide](/img/structure/B5209482.png)
![1-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5209489.png)
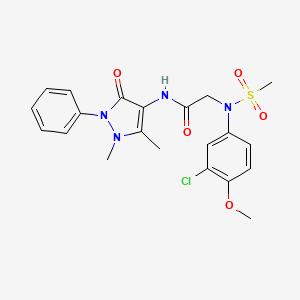
![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B5209504.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5209512.png)
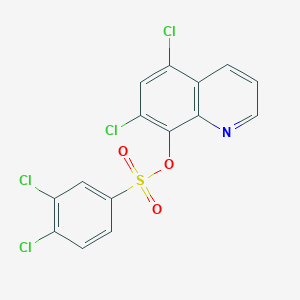
![2-phenoxyethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209527.png)
![2-ethyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5209533.png)
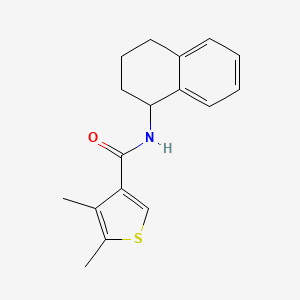
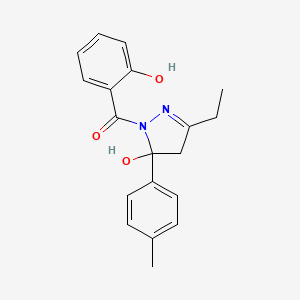
![2-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5209580.png)
